3-(N,N-Diethylsulfamoyl)benzoic acid
Overview
Description
3-(N,N-Diethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C11H15NO4S It is a benzoic acid derivative where the carboxyl group is substituted with a diethylsulfamoyl group
Mechanism of Action
Target of Action
The primary target of 3-(N,N-Diethylsulfamoyl)benzoic acid is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .
Mode of Action
This compound interacts with cPLA2α and inhibits its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids . The compound’s mode of action is expected to provide new treatment options for inflammatory conditions .
Biochemical Pathways
By inhibiting cPLA2α, this compound affects the arachidonic acid cascade . This results in a decrease in the formation of prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases . The compound’s action on these pathways could potentially alleviate the symptoms of inflammation .
Result of Action
The inhibition of cPLA2α by this compound leads to a decrease in the production of prostaglandins and leukotrienes . This can result in a reduction of inflammation and its associated symptoms .
Biochemical Analysis
Biochemical Properties
It is known that sulfamoyl benzoic acid derivatives can act as inhibitors of certain enzymes . For instance, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade
Cellular Effects
The cellular effects of 3-(N,N-Diethylsulfamoyl)benzoic acid are currently unknown due to the lack of research in this area. It is known that benzoic acid derivatives can have various effects on cells. For example, benzoic acid has been shown to affect cell plasma membrane in soybean seedlings
Molecular Mechanism
As mentioned earlier, sulfamoyl benzoic acid derivatives can inhibit certain enzymes The exact mechanism of this inhibition is not clear, but it is likely that the compound binds to the enzyme and prevents it from carrying out its function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Diethylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with diethylamine and sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Diethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(N,N-Diethylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)benzoic acid
- 3-(N,N-Diethylcarbamoyl)benzoic acid
- 3-(N,N-Diethylsulfamoyl)benzamide
Uniqueness
3-(N,N-Diethylsulfamoyl)benzoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(diethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXIGFOEUQAXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355241 | |
Record name | 3-(Diethylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-46-1 | |
Record name | 3-[(Diethylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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